molecular formula C9H11BrN2O5 B1664581 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate CAS No. 57159-62-3

2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate

Cat. No. B1664581
CAS RN: 57159-62-3
M. Wt: 307.1 g/mol
InChI Key: WGMMKWFUXPMTRW-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate” is a chemical compound with the molecular formula C9H11BrN2O5 and a molecular weight of 307.10 . It is also known as "3-(2-Bromoacetamido)propanoic acid NHS ester" .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom), an ester group, a bromoacetamido group, and a propanoate group .


Chemical Reactions Analysis

The compound is a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere and under -20°C . The boiling point is not specified .

Scientific Research Applications

Anticonvulsant Drug Development

A significant application of 2,5-Dioxopyrrolidin-1-yl derivatives is in the development of anticonvulsant drugs. Research has focused on synthesizing hybrid molecules combining chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. These compounds have shown potential in preclinical models for treating seizures, demonstrating both potency and safety profiles superior to some existing antiepileptic drugs (Kamiński et al., 2015). Similar studies also synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids with promising anticonvulsant and antinociceptive activities (Kamiński et al., 2016).

Chemical Synthesis and Structural Analysis

Another application involves the synthesis and structural analysis of various derivatives. For instance, the reaction between aminoguanidine and succinic acid led to the formation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which upon heating rearranges into a new compound. This represents a novel rearrangement in the 2,5-dioxopyrrolidine series (Chernyshev et al., 2010). Additionally, the synthesis of fluorescent xanthenic derivatives for labeling amine residues demonstrates its utility in the field of biochemistry (Crovetto et al., 2008).

Antitumor Properties

There's also research into the antitumor properties of related compounds. For example, a study synthesized various pyridinecarboxamides with demonstrated in vitro antitumor properties against a range of human tumor cell lines (Girgis et al., 2006).

Synthesis of Polyheterocyclic Compounds

The synthesis of new polyheterocyclic compounds derived from related precursors also highlights the versatility of these compounds in synthetic chemistry. These synthesized compounds have shown potential in various applications, including as surface active agents with antimicrobial properties (El-Sayed et al., 2015).

Safety And Hazards

The compound is labeled with a warning signal word . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMMKWFUXPMTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403560
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate

CAS RN

57159-62-3
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimidyl 3-(bromoacetamido)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of β-bromoacetylβ-alanine (21.00 g, 100 mmol) and N-hydroxysuccinimide (13.01 g, 113 mmol) in 2-propanol (280 mL) at room temperature was added 1,3-diisopropyl-carbodiimide (16.0 mL, 101 mmol). After 8-10 min, oily precipitation of the product began, and the walls of the container were scratched to induce crystallization. The mixture was allowed to stand 1 h at room temperature and overnight at 4° C. The crystals were collected, washed with 2-propanol (30 mL), and redissolved in 2-propanol (200 mL brought to reflux). After an overnight stand at 4° C., the crystals were collected, washed with 2-propanol then hexane, and dried under vacuum/CaCl2. Yield, 22.9 g (74.6% of theory) mp 107°-110.5° C. [lit. (23) 104°-106° C.]; 1H NMR (DMSO-d6) δ2.80 ppm (s, 4H, α"), 2.82 (t, 2H, α), 3.64 (q, 2H, β), 3.82 (s, 2H, α'), 7.03 (br, NH; 13C NMR (CDCl3), δ25.62 (α"), 28.67 (α'), 31.39 (α), 35.65 (β), 166.20 (Ac C=O), 167.30,169.06 (C= O, s). Anal. Cald for C9H11BrN2O5 : C, 35.20; H, 3.61; N, 9.12; Br, 26.02. Found: C, 35.74; H 3.83; N, 9.20; Br, 26.12.
Name
β-bromoacetylβ-alanine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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